tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride
CAS No.: 1208929-16-1
Cat. No.: VC2653653
Molecular Formula: C11H19ClN2O2
Molecular Weight: 246.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208929-16-1 |
|---|---|
| Molecular Formula | C11H19ClN2O2 |
| Molecular Weight | 246.73 g/mol |
| IUPAC Name | tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H18N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h12H,4-7H2,1-3H3;1H |
| Standard InChI Key | JJRPXOQSXGBENW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)CNC2.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)CNC2.Cl |
Introduction
In terms of chemical nomenclature, the IUPAC name for this compound is tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride, which systematically describes its structural components and configuration . The structural representation can be expressed through several standardized formats including InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations, which allow for unambiguous digital representation of the chemical structure. The compound's PubChem identifier is 45792433, providing another standardized reference point for database searches.
The structure of the compound features a bicyclic system comprising fused pyrrolidine rings with a tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms, while the compound exists as a hydrochloride salt. This structure gives the molecule its distinctive chemical properties and reactivity patterns that are valuable in research contexts.
Structural Features and Characteristics
The core of the molecule contains the pyrrolo[3,4-c]pyrrole ring system, which consists of two fused five-membered rings containing nitrogen atoms. The presence of the tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom is a key structural feature that influences both its physical properties and chemical reactivity . The Boc group consists of a carbonyl group attached to a tert-butyl group, providing steric bulk and protection to the nitrogen atom.
The hydrochloride salt formation involves protonation of the second nitrogen atom, which significantly alters the compound's solubility, stability, and handling characteristics compared to the free base form. This salt formation is common in many nitrogen-containing compounds to improve their stability and solubility profiles in various solvents .
For research applications, it is explicitly noted that this compound is intended "Only for research and development use by, or directly under the supervision of, a technically qualified individual" . This restriction emphasizes the specialized nature of the compound and the expertise required for its proper handling and utilization in experimental contexts.
These suppliers typically provide the compound with high purity for research applications, although specific purity grades may vary between suppliers and should be verified for particular research requirements. The commercial availability from multiple sources facilitates access for researchers in academia and industry who require this compound for their work.
The compound appears to be primarily marketed for research and development applications, with specific restrictions on its use. AK Scientific explicitly states that it is "Only for research and development use by, or directly under the supervision of, a technically qualified individual" . This restriction underscores the specialized nature of the compound and the expertise required for its proper utilization.
Analytical Characterization
Analytical characterization of tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride is essential for confirming its identity, purity, and structural features. Multiple analytical techniques are typically employed to provide comprehensive characterization data.
Standard identification parameters include unique identifiers such as the CAS number (1208929-16-1), which serves as a definitive reference in chemical databases . The molecular formula (C11H19ClN2O2) and molecular weight (246.73 g/mol) provide fundamental composition information that can be verified through mass spectrometry .
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